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Compound of Interest

Compound Name: Dpc-681

Cat. No.: B1670918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational HIV protease

inhibitor DPC-681 against established protease inhibitors (PIs) such as Saquinavir, Indinavir,

Nelfinavir, Ritonavir, Amprenavir, and Lopinavir. The information is supported by preclinical

experimental data to assist in research and drug development efforts.

Executive Summary
DPC-681 is a potent, second-generation, non-peptidic competitive inhibitor of the HIV-1

protease. Preclinical studies have demonstrated its significant potency against both wild-type

and multi-drug resistant strains of HIV-1, often exhibiting superior activity compared to first-

generation PIs. A key characteristic of DPC-681 is its robust activity against viral strains that

have developed resistance to existing PI therapies, suggesting it may have a role in salvage

therapy regimens. However, its development was discontinued, and it has not been approved

for clinical use. This guide will delve into the available preclinical data to offer a comparative

perspective on its efficacy, resistance profile, and underlying experimental methodologies.

Mechanism of Action: HIV Protease Inhibition
HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly

synthesized polyproteins (Gag and Gag-Pol) into mature, functional viral proteins. Inhibition of

this enzyme results in the production of immature, non-infectious virions. DPC-681, like other
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PIs, binds to the active site of the HIV protease, preventing this cleavage and thereby halting

viral maturation.
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Caption: Mechanism of action of DPC-681 and other HIV protease inhibitors.

Comparative Efficacy
The in vitro potency of DPC-681 has been evaluated against wild-type HIV-1 and compared

with other PIs. The following tables summarize the key inhibitory concentrations (IC50, IC90)

and the enzyme inhibition constant (Ki). Lower values indicate greater potency.

Table 1: In Vitro Activity Against Wild-Type HIV-1
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Compound IC50 (nM) IC90 (nM) Ki (nM)

DPC-681 2.5 - 5 4 - 10 0.01 - 0.03

Saquinavir 1 - 3 - 0.1

Indinavir 10 - 25 - 0.3 - 0.5

Nelfinavir 20 - 50 - 1 - 2

Ritonavir 15 - 50 - 0.5

Amprenavir 10 - 40 - 0.6

Lopinavir 5 - 15 - 1.3

Data extracted from Kaltenbach et al., 2001.[1]

Resistance Profile
A significant advantage of DPC-681 in preclinical studies was its activity against HIV-1 strains

with mutations conferring resistance to other PIs.

Table 2: Activity Against Protease Inhibitor-Resistant HIV-1 Strains

HIV-1 Strain Key Mutations DPC-681 IC50 (nM)
Comparator PIs
IC50 (nM)

Multi-PI Resistant

Clinical Isolates

(mean)

5-11 mutations <20
Amprenavir: 200,

Nelfinavir: >900

Recombinant Mutant

(D30N)
D30N No loss in potency -

Recombinant Mutant

(3-5 mutations)
Various <5-fold loss in potency -

Data extracted from Kaltenbach et al., 2001.[1]
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Pharmacokinetic Properties
Pharmacokinetic parameters are crucial for determining the potential clinical utility of a drug.

The following table compares available data for DPC-681 (in beagle dogs) and other PIs (in

humans).

Table 3: Comparative Pharmacokinetic Parameters

Compound
Oral Bioavailability
(%)

Plasma Protein
Binding (%)

Elimination Half-life
(hours)

DPC-681 (in dogs)
18.3 (10 mg/kg), 78.1

(30 mg/kg)
- -

Saquinavir ~4 (unboosted) ~98 9-15

Indinavir ~65 ~60 1.8

Nelfinavir 20-80 >98 3.5-5

Ritonavir High 98-99 3-5

Amprenavir - ~90 7.1-10.6

Lopinavir ~25 (unboosted) 98-99 5-6 (boosted)

Data for comparator PIs sourced from various pharmacokinetic studies.[2][3][4][5][6][7][8][9][10]

[11]

Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the

comparative data presented in this guide, based on the study by Kaltenbach et al. (2001).[1]

Enzyme Inhibition Assay (Ki Determination)
Enzyme: Recombinant HIV-1 protease.

Substrate: A synthetic fluorescent peptide substrate.
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Method: The assay was conducted under conditions of substrate and inhibitor excess

relative to the enzyme concentration. The reaction was initiated by the addition of the

substrate to a mixture of the enzyme and varying concentrations of the inhibitor.

Detection: The rate of substrate cleavage was monitored by measuring the increase in

fluorescence over time.

Calculation: Ki values were determined using the Michaelis-Menten equation for competitive

inhibitors.

Antiviral Activity Assay (IC50 and IC90 Determination)
Cell Lines: MT-2 cells and peripheral blood mononuclear cells (PBMCs).

Virus Strains: Wild-type HIV-1 (RF and IIIB strains) and various clinical and recombinant

resistant isolates.

Method:

Cells were infected with a known multiplicity of infection (MOI) of the virus.

The infected cells were then cultured in the presence of serial dilutions of the protease

inhibitors.

For acute infections in MT-2 cells, the culture supernatant was harvested after 3 days. For

PBMCs, the supernatant was harvested after 7 days.

Detection: The amount of progeny virus in the supernatant was quantified using a plaque

assay.

Calculation: The IC50 and IC90 values, the concentrations of the drug that inhibit viral

replication by 50% and 90% respectively, were calculated from the dose-response curves.

Pharmacokinetic Study in Beagle Dogs (for DPC-681)
Subjects: Male and female beagle dogs.

Administration:
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Oral: Single doses of 10, 30, or 100 mg/kg were administered in a methanesulfonic acid

solution.

Intravenous (IV): A single 1 mg/kg dose was administered as an infusion in a solution of

N,N-dimethylacetamide, propylene glycol, and water.

Sampling: Blood samples were collected at various time points after dosing.

Analysis: Plasma was extracted, and the concentrations of DPC-681 were determined by

liquid chromatography-mass spectrometry (LC-MS).

Parameters Calculated: Pharmacokinetic parameters such as Cmax (maximum

concentration), Tmax (time to maximum concentration), and bioavailability were calculated

from the plasma concentration-time data.

Comparative Analysis and Logical Relationships
The preclinical data suggests that DPC-681 holds several potential advantages over first-

generation PIs, primarily its high potency and its efficacy against resistant strains. However, its

development was not pursued, and therefore, clinical data on its safety and efficacy in humans

is unavailable.
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Caption: Logical comparison of DPC-681's features against other PIs.

Conclusion
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DPC-681 demonstrated significant promise in preclinical studies as a potent HIV protease

inhibitor with a favorable resistance profile compared to then-marketed PIs. The provided data

and experimental protocols offer valuable insights for researchers in the field of antiretroviral

drug discovery and development. However, the lack of clinical development and associated

safety and efficacy data in humans are critical limitations. This comparative guide serves as a

historical and scientific reference for the evaluation of novel HIV protease inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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